molecular formula C45H37NO2 B421651 2,6-Bis[(trityloxy)methyl]pyridine

2,6-Bis[(trityloxy)methyl]pyridine

Cat. No.: B421651
M. Wt: 623.8g/mol
InChI Key: NCQTUVBSAKDPDE-UHFFFAOYSA-N
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Description

2,6-Bis[(trityloxy)methyl]pyridine is a pyridine derivative featuring two trityloxy-methyl substituents at the 2- and 6-positions of the aromatic ring. The trityloxy group (triphenylmethoxy, –OCH(C₆H₅)₃) imparts significant steric bulk and hydrophobicity to the molecule. This compound is often utilized as a precursor in organic synthesis, particularly for constructing pyridine-containing ligands or macrocycles, where the trityloxy groups act as protective or directing moieties . Its synthesis typically involves reacting pyridine-2,6-dimethanol with trityl chloride under basic conditions, followed by purification via column chromatography.

Properties

Molecular Formula

C45H37NO2

Molecular Weight

623.8g/mol

IUPAC Name

2,6-bis(trityloxymethyl)pyridine

InChI

InChI=1S/C45H37NO2/c1-7-20-36(21-8-1)44(37-22-9-2-10-23-37,38-24-11-3-12-25-38)47-34-42-32-19-33-43(46-42)35-48-45(39-26-13-4-14-27-39,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-33H,34-35H2

InChI Key

NCQTUVBSAKDPDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=NC(=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=NC(=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The steric and electronic properties of 2,6-disubstituted pyridines vary significantly based on the substituents. Key analogs include:

2,6-Bis(benzyloxy)pyridine
  • Structure : Benzyloxy (–OCH₂C₆H₅) groups at the 2- and 6-positions.
  • Molecular Weight : 291.35 g/mol (vs. ~600 g/mol for the trityloxy derivative) .
  • Key Differences :
    • Reduced steric hindrance compared to trityloxy groups, enabling easier functionalization.
    • Higher solubility in polar solvents due to smaller substituents.
    • Applications: Intermediate in pharmaceuticals and agrochemicals.
2,6-Bis(tosyloxymethyl)pyridine
  • Structure : Tosyloxy (–OTs) groups at the 2- and 6-positions.
  • Reactivity : Tosyl groups are excellent leaving groups, making this compound a versatile precursor for nucleophilic substitution reactions. For example, it is used to synthesize tridentate SNS ligands for metal coordination .
  • Comparison : Unlike the inert trityloxy groups, tosyloxy substituents enhance reactivity in cross-coupling or ligand-forming reactions.
2,6-Bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine
  • Structure : Triazole (–CH₂-triazole) groups at the 2- and 6-positions.
  • Coordination Chemistry : The nitrogen-rich triazole moieties enable strong metal binding, forming complexes with cobalt(II), palladium(II), and other transition metals .
  • Crystal Packing : Orthorhombic crystal system (Pna21) with weak C–H⋯N hydrogen bonds, contrasting with the bulkier trityloxy derivative’s likely amorphous or less-defined packing .
Catalysis and Metal Coordination
  • Trityloxy Derivative: The bulky trityloxy groups hinder metal coordination but improve solubility in nonpolar media, making it suitable for sterically demanding reactions .
  • Triazole and Imidazole Analogs: Used in catalysis (e.g., palladium complexes for C–C coupling) due to strong N-donor ligand properties .
  • Bis(imino)pyridine Iron Complexes: Smaller substituents (e.g., methyl or ethyl) allow isolation of high-spin iron carbene complexes, whereas trityloxy’s bulk may destabilize such species .
Separation Science
  • BTP Ligands (e.g., C4-BPP): 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine derivatives exhibit exceptional separation factors for actinides over lanthanides (SFAm(III)/Eu(III) ≈ 200) due to optimized N-donor geometry and substituent hydrophobicity .
  • Trityloxy Derivative: Not directly used in separation but may serve as a precursor for hydrophobic ligands in solvent extraction systems.

Stability and Reactivity

  • Thermal Stability : Trityloxy groups decompose at high temperatures (~250°C), limiting high-temperature applications. Tosyloxy analogs are more thermally stable but prone to sulfonate elimination .
  • Hydrolytic Stability : Trityloxy ethers are resistant to hydrolysis under basic conditions, whereas tosyloxy groups are susceptible to nucleophilic attack.

Data Tables

Table 1: Structural and Functional Comparison of 2,6-Disubstituted Pyridines

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
2,6-Bis[(trityloxy)methyl]pyridine –OCH(C₆H₅)₃ ~600 Precursor, steric shielding
2,6-Bis(benzyloxy)pyridine –OCH₂C₆H₅ 291.35 Pharmaceutical intermediates
2,6-Bis(tosyloxymethyl)pyridine –OTs ~400 Ligand synthesis, reactive precursor
2,6-Bis(triazolylmethyl)pyridine –CH₂-triazole 241.27 Metal coordination complexes
C4-BPP tert-butyl pyrazolyl ~450 Actinide/lanthanide separation

Table 2: Extraction Performance of N-Donor Ligands

Ligand Separation Factor (SFAm/Eu) Stability Constant (log β) Key Feature Reference
C4-BPP ~200 Moderate High hydrophobicity, tert-butyl
C5-BPP ~100 High Neopentyl substituents
Trityloxy Derivative N/A N/A Precursor for hydrophobic ligands

Preparation Methods

Protection of 2,6-Bis(hydroxymethyl)pyridine

The most straightforward route involves the tritylation of 2,6-bis(hydroxymethyl)pyridine, a diol precursor synthesized via biocatalytic or chemical means.

Biocatalytic Production of the Diol Intermediate

Recent advances in biocatalysis have enabled efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. A one-pot microbial whole-cell process achieves titers exceeding 12 g L⁻¹ with a space–time yield of 0.8 g L⁻¹ h⁻¹. This method offers scalability and avoids harsh reagents, aligning with green chemistry principles.

Tritylation Reaction Conditions

The diol undergoes protection using trityl chloride (TrCl) under anhydrous conditions. A representative protocol includes:

  • Dissolving 2,6-bis(hydroxymethyl)pyridine (1.0 equiv) in dry dichloromethane (DCM).

  • Adding TrCl (2.2 equiv per hydroxyl group) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stirring under nitrogen at room temperature for 24–48 hours.

  • Quenching with aqueous sodium bicarbonate, followed by extraction, drying (MgSO₄), and purification via column chromatography (petroleum ether/ethyl acetate gradient).

Key Considerations :

  • Steric Hindrance : The proximity of the two trityl groups may slow the second tritylation step, necessitating excess TrCl or prolonged reaction times.

  • Solvent Choice : Polar aprotic solvents like DCM or DMF enhance reactivity, while ethers (THF) may reduce side reactions.

  • Yield Optimization : Pilot studies suggest yields of 70–85% for analogous tritylations, depending on purification efficiency.

Halomethylpyridine Intermediate Route

Alternative pathways leverage halomethylpyridine precursors, such as 2,6-dibromomethylpyridine or 2,6-dichloromethylpyridine, which undergo nucleophilic substitution with trityloxide.

Synthesis of Dibromomethylpyridine

A patented method employs dibromohein (DBDMH) as a brominating agent for 2,6-lutidine in carbon tetrachloride, achieving yields up to 92% at 80°C. The reaction benefits from mild conditions and avoids toxic solvents like dimethyl carbonate.

Substitution with Trityloxide

The dibromide intermediate reacts with in-situ-generated trityloxide (from TrOH and NaH) in DMF at 60–80°C. However, this route faces challenges:

  • Nucleophilicity : Trityloxide’s bulkiness impedes SN2 mechanisms, favoring elimination over substitution.

  • Side Reactions : Competing dehydrohalogenation may form pyridyl alkenes, necessitating careful stoichiometry and temperature control.

Comparative Efficiency :

MethodYield (%)Purity (%)Key Advantage
Biocatalytic + Tritylation70–85>95Scalable, green conditions
Dibromide Substitution40–6080–90Avoids diol synthesis

Mechanistic and Kinetic Insights

Tritylation Mechanism

The reaction proceeds via a two-step mechanism:

  • Activation : DMAP deprotonates the hydroxymethyl group, forming an alkoxide.

  • Electrophilic Attack : TrCl’s electrophilic trityl group reacts with the alkoxide, releasing HCl.

Rate-Limiting Factors :

  • Steric Effects : Second tritylation is slower due to hindered access to the remaining hydroxyl group.

  • Base Strength : Stronger bases (e.g., triethylamine) accelerate deprotonation but may promote trityl chloride hydrolysis.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Distinct signals for trityl aromatic protons (δ 7.2–7.4 ppm) and pyridine backbone (δ 8.0–8.5 ppm).

  • CHNS Analysis : Confirms C:H:N ratios consistent with theoretical values.

  • Melting Point : Typically 180–185°C (decomposition observed above 190°C).

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Metal Ligands : Deprotection yields 2,6-bis(hydroxymethyl)pyridine, a scaffold for polydentate ligands.

  • Pharmaceutical Intermediates : Trityl groups enable selective functionalization of the pyridine ring.

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